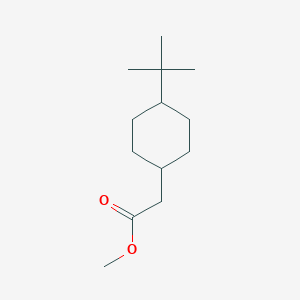
methyl 2-(4-tert-butylcyclohexyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 2-(4-tert-butylcyclohexyl)acetate is an organic compound with the molecular formula C12H22O2. It is a derivative of cyclohexane, featuring a tert-butyl group and an acetic acid methyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-tert-butylcyclohexyl)acetate typically involves the catalytic hydrogenation of 4-tert-butylphenol, followed by acetylation of the resulting 4-tert-butylcyclohexanol . The choice of catalyst can influence the isomeric composition of the product:
Raney Nickel Catalyst: Yields a high percentage of the trans-isomer.
Rhodium-Carbon Catalyst: Yields a high percentage of the cis-isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the desired isomer.
化学反応の分析
Types of Reactions
methyl 2-(4-tert-butylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms various substituted esters or alcohols, depending on the nucleophile used.
科学的研究の応用
methyl 2-(4-tert-butylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of methyl 2-(4-tert-butylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
4-tert-Butylcyclohexanol: A precursor in the synthesis of methyl 2-(4-tert-butylcyclohexyl)acetate.
4-tert-Butylcyclohexyl acetate: Another ester derivative with similar structural features.
Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and influences its reactivity, making it valuable in various applications.
特性
分子式 |
C13H24O2 |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
methyl 2-(4-tert-butylcyclohexyl)acetate |
InChI |
InChI=1S/C13H24O2/c1-13(2,3)11-7-5-10(6-8-11)9-12(14)15-4/h10-11H,5-9H2,1-4H3 |
InChIキー |
QWPPRHRNHXITPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(CC1)CC(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













